Biochemical NIK Potency
In direct biochemical assays measuring NIK inhibition, B022 exhibits a Ki of 4.2 nM and an IC50 of 15.1 nM . This potency is comparable to the early clinical candidate Amgen16 (Ki = 2 nM) and falls between the ultra-potent NIK SMI1 (IC50 = 0.23 nM) [1] and the less potent CW15337 (Ki = 25 nM) . While NIK SMI1 demonstrates sub-nanomolar potency, B022's nanomolar Ki and IC50 values are well within the range required for effective cellular target engagement and are sufficient for robust pathway inhibition in standard in vitro and in vivo models.
Amgen16 Ki = 2 nM; NIK SMI1 IC50 = 0.23 nM; CW15337 Ki = 25 nM
| Evidence Dimension | Inhibition of NIK Kinase Activity (Biochemical Assay) |
|---|---|
| Target Compound Data | Ki = 4.2 nM; IC50 = 15.1 nM |
| Comparator Or Baseline | Amgen16: Ki = 2 nM; NIK SMI1: IC50 = 0.23 nM; CW15337: Ki = 25 nM |
| Quantified Difference | B022 is ~2.1-fold less potent than Amgen16 (Ki), ~65.7-fold less potent than NIK SMI1 (IC50), and ~6.0-fold more potent than CW15337 (Ki) |
| Conditions | In vitro kinase activity assays using recombinant NIK protein; ATP concentration varies by study (typically 1 mM or 5 μM) |
Why This Matters
B022 provides a well-characterized, commercially available tool with robust potency that is sufficient for most NIK inhibition studies without the need for the ultra-high potency (and potential associated liabilities) of compounds like NIK SMI1.
- [1] Bright, M.D.; et al. NIK SMI1 is a highly selective and potent inhibitor of NIK. Nat. Commun. 2018, 9, 191. View Source
